

GSK864 Research Application Guide: Protocols for Investigating Mutant IDH1 in Cancer Models

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Compound Focus: GSK864

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Introduction

GSK864 is a potent and selective allosteric inhibitor developed to target specific mutant forms of isocitrate dehydrogenase 1 (IDH1), a key metabolic enzyme. Recurrent heterozygous mutations in *IDH1*, most commonly at residue R132 (e.g., R132C, R132H, R132G), confer a gain-of-function activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG). The accumulation of 2-HG inhibits cellular differentiation and promotes tumorigenesis. **GSK864** binds to an allosteric site at the dimer interface of mutant IDH1, locking it in an inactive conformation and thereby reducing 2-HG levels. This guide provides detailed protocols for using **GSK864** in a research setting to explore the biology of mutant IDH1 and its therapeutic targeting.

Compound Profile and Biochemical Characterization

GSK864 is characterized as a chemical probe for *in vitro* and cellular use. Its inactive analog, **GSK990**, serves as a critical negative control to distinguish target-specific effects from non-specific or off-target activities.

Table 1: Physicochemical and Biochemical Properties of GSK864 and Controls

Property	GSK864 (Probe)	GSK990 (Negative Control)	GSK321 (Analog)
Molecular Formula	C~30~H~33~FN~6~O~4~	C~23~H~23~N~7~O~2~	C~28~H~28~FN~5~O~3~
Molecular Weight	560.3 g/mol	429.2 g/mol	501.2 g/mol
IC~50~ (IDH1 R132H)	15 nM [1]	Inactive [2]	N/A
IC~50~ (IDH1 R132C)	8.8 nM [1]	Inactive [2]	N/A
IC~50~ (IDH1 R132G)	16.6 nM [1]	Inactive [2]	N/A
IC~50~ (Wild-type IDH1)	466.5 nM [1]	N/A	N/A
Key Assays	NADPH production, thermal shift [1]	N/A	Chemoproteomics [2]

Table 2: Summary of Published Cellular IC~50~ and Functional Effects

Cell Line / Context	Reported IC~50~ / Effect	Key Readout	Citation
HT-1080 (Fibrosarcoma, IDH1 R132C)	Dose-dependent reduction	2-HG production [2]	
Leukemia Cells (Jurkat, MV4-11)	~2 μmol/mL reduced proliferation [3]	Cell proliferation [3]	
Leukemia Cells (Jurkat, MV4-11)	Increased ROS, mitochondrial depolarization [3]	Metabolic reprogramming & apoptosis [3]	

Experimental Protocols

Preparation of GSK864 Stock Solution

Timing: 1–2 hours

- **Centrifuge** the vial containing **GSK864** powder at $1000 \times g$ for 3 minutes to pellet the compound at the bottom of the tube [4].
- **Resuspend** the compound in high-quality, sterile dimethyl sulfoxide (DMSO) to prepare a standard storage concentration of 50 mM [4].
- **Aliquot** the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C [4].

Note: The storage concentration should be lower than the compound's solubility in DMSO at room temperature to ensure homogeneity. Visually inspect the stock solution for any precipitation before use [4].

Cell-Based Assay for 2-HG Reduction

This protocol measures the hallmark oncometabolite output of mutant IDH1.

Key Materials:

- **Cell Line:** HT-1080 fibrosarcoma cells (harboring IDH1 R132C mutation) [2].
- **Controls:** Include DMSO (vehicle) and the negative control compound GSK990.

Procedure:

- **Cell Culture and Passaging:** Maintain HT-1080 cells in recommended medium at 37°C and 5% CO_2 . Passage cells when they reach 80–90% confluence using standard trypsinization techniques [4].
- **Cell Seeding:** Seed cells in an appropriate multi-well plate at a density that will ensure they are in the logarithmic (Log) phase of growth at the time of treatment.
- **Compound Treatment:** Treat cells with a dose range of **GSK864** (e.g., 0.1 nM to 10 μM) and a corresponding range of GSK990. Maintain a constant concentration of DMSO across all treatments (typically $\leq 0.1\%$ v/v).
- **Incubation:** Incubate the cells for 24 hours [2].
- **Metabolite Extraction:** After incubation, extract intracellular metabolites. A common method is to use a cold methanol-water solvent system.

- **2-HG Quantification:** Measure 2-HG levels using either:
 - **Mass Spectrometry (LC-MS or GC-MS):** The gold standard for accurate quantification [5] [3].
 - **Commercial 2-HG Assay Kits:** Available in colorimetric or fluorometric formats for higher throughput.

Expected Outcome: **GSK864** should produce a dose-dependent reduction in 2-HG levels, while GSK990 and the vehicle control should show no effect [2].

Cell Proliferation and Viability Assay

Timing: 3–5 days

This protocol assesses the anti-proliferative effects of **GSK864**.

Key Materials:

- **Cell Lines:** Leukemic cell lines such as Jurkat and MV4-11 [3].
- **Reagent:** Cell Counting Kit-8 (CCK-8) or similar MTS/Alamar Blue reagent [4].

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000–10,000 cells per well in culture medium.
- **Compound Treatment:** Treat cells with a dose range of **GSK864** and GSK990. Include a DMSO vehicle control and a blank control (medium only).
- **Incubation:** Incubate the cells for 48–72 hours. For a 48-hour treatment, an IC₅₀ value of approximately 2 μmol/mL has been reported in Jurkat and MV4-11 cells [3].
- **Viability Measurement:**
 - Add 10 μL of CCK-8 reagent directly to each well.
 - Incubate the plate for 1–4 hours at 37°C.
 - Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the DMSO control and determine IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism.

Assessment of Metabolic and Apoptotic Effects

This protocol evaluates downstream functional consequences of mutant IDH1 inhibition.

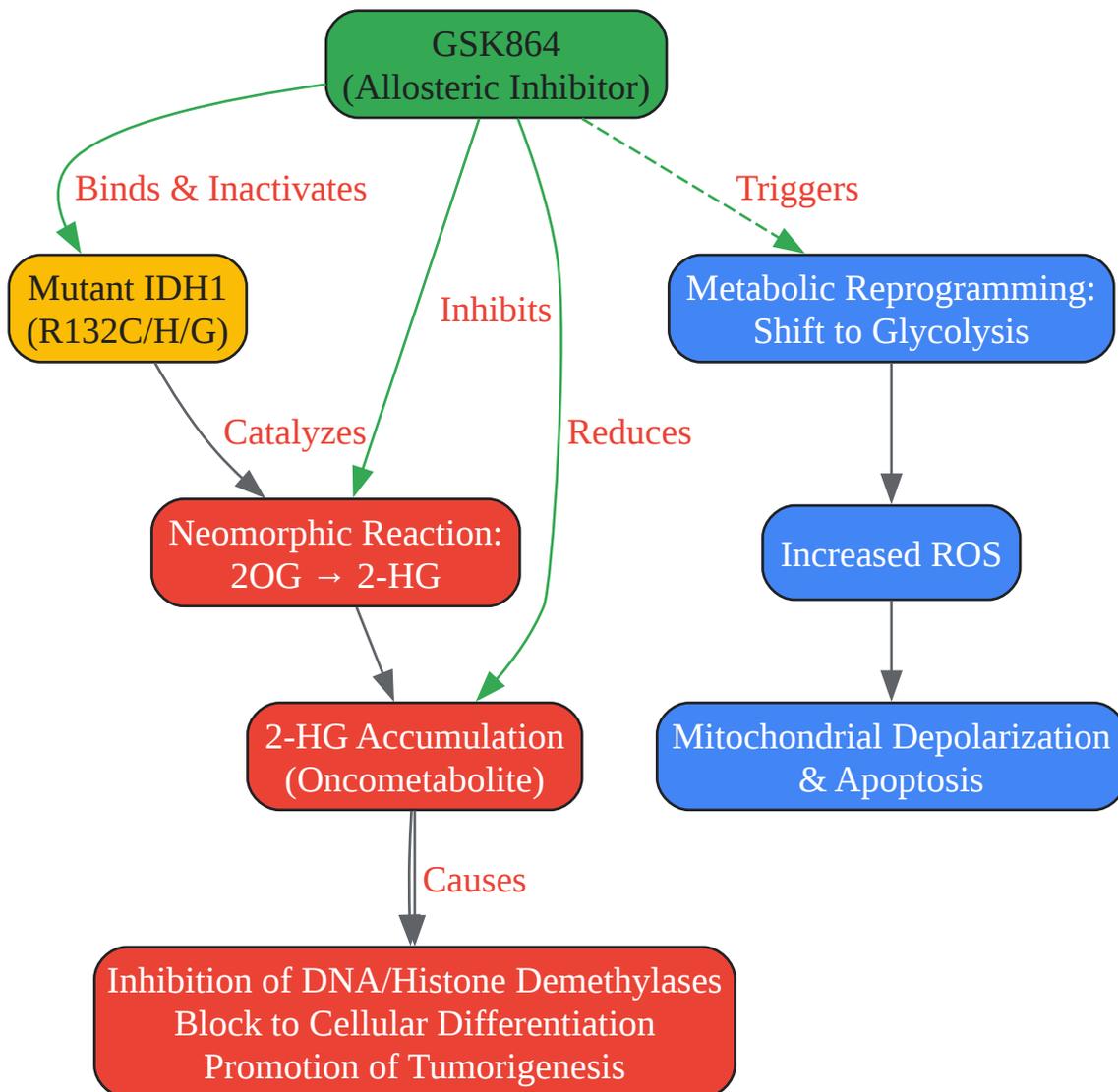
Procedure:

- **Treat Cells:** Treat leukemic cells (e.g., Jurkat, MV4-11) with **GSK864** (e.g., at ~2 $\mu\text{mol/mL}$) or control for 48 hours [3].
- **Stain and Analyze:**
 - **Reactive Oxygen Species (ROS):** Use a cell-permeable fluorescent probe like H~2~DCFDA. An increase in fluorescence indicates elevated ROS levels. **GSK864** treatment induced a 2-6% increase in intracellular ROS in leukemic models [3].
 - **Mitochondrial Membrane Potential ($\Delta\Psi\text{m}$):** Use JC-1 dye. In healthy cells, JC-1 forms aggregates (red fluorescence); in depolarized mitochondria, it remains as monomers (green fluorescence). A shift from red to green indicates depolarization. **GSK864** treatment led to a 15-40% increase in depolarization [3].
 - **Apoptosis:** Use Annexin V/propidium iodide (PI) staining followed by flow cytometry to quantify apoptotic cells. **GSK864** induced apoptosis in approximately 17% of treated leukemic cells [3].

Mechanism of Action and Pathway Analysis

GSK864 acts as an allosteric inhibitor, binding at the dimer interface of mutant IDH1 and locking the enzyme in an inactive, closed conformation. This binding disrupts the active site, weakening the binding of Mg^{2+} and the substrate 2-oxoglutarate (2OG), thereby preferentially inhibiting the neomorphic reaction that produces 2-HG [6].

The following diagram illustrates the signaling pathway and metabolic consequences of inhibiting mutant IDH1 with **GSK864**.



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Diagram 1: **GSK864** inhibits mutant IDH1, reducing the oncometabolite 2-HG and triggering anti-tumor effects. The primary pathway (red nodes) shows the canonical 2-HG-driven biology that is suppressed by **GSK864**. The secondary consequences (blue nodes) show the metabolic reprogramming and apoptosis induced by inhibitor treatment [3] [6].

Data Analysis and Interpretation

- **Normalization:** Normalize all experimental readouts (2-HG levels, viability, ROS, etc.) to the DMSO vehicle control.

- **Dose-Response Curves:** Plot data as response versus \log_{10} (concentration) and fit with a non-linear regression model to calculate IC_{50} values.
- **Statistical Analysis:** Use appropriate statistical tests (e.g., unpaired t-test for two groups, one-way ANOVA for multiple groups) to compare treatment groups to controls. A p-value of < 0.05 is typically considered significant.
- **Specificity Check:** The activity profile of **GSK864** should be compared directly with its inactive analog GSK990. Effects observed with **GSK864** but not with GSK990 at equivalent concentrations are likely target-specific.

Critical Considerations for Researchers

- **Selectivity:** While **GSK864** is potent against mutant IDH1, note that it shows moderate selectivity over wild-type IDH1 ($IC_{50} \sim 466$ nM) and can also inhibit mutant IDH2 at higher concentrations ($IC_{50} \sim 183$ - 1916 nM) [5] [1]. Always use the negative control GSK990.
- **Cellular Context:** The phenotypic consequences of **GSK864** treatment (e.g., potent anti-proliferative effects vs. primarily 2-HG reduction) are highly dependent on the cell model used. Choose models that are genetically relevant to your research question.
- **Solubility and Handling:** **GSK864** is DMSO-soluble. Ensure final DMSO concentrations in cell culture are kept low ($\leq 0.1\%$) to minimize solvent toxicity.
- **Off-Target Effects:** A 2023 study cautioned about potential adverse effects, such as phospholipidosis induction, at concentrations near $1 \mu\text{M}$ [1]. This underscores the importance of dose-response experiments and using the appropriate negative control.

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